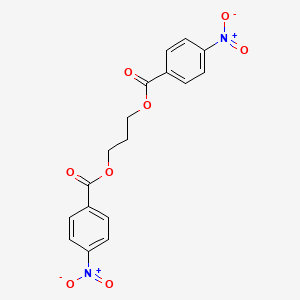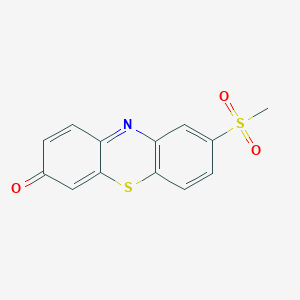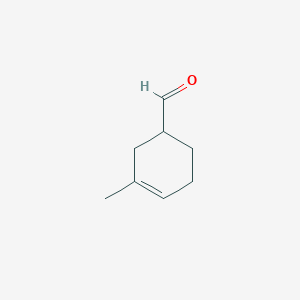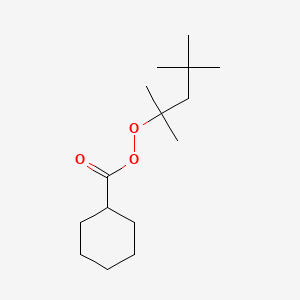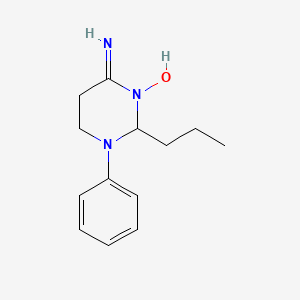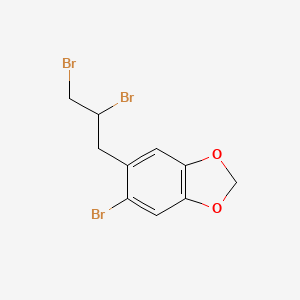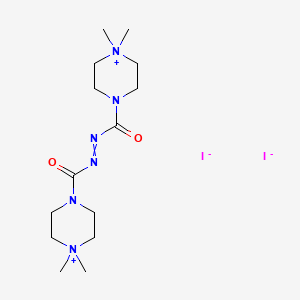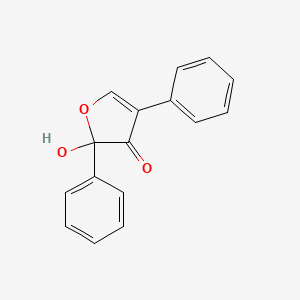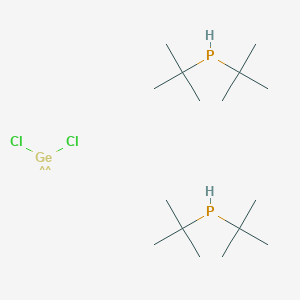
Di-tert-butylphosphane--dichloro-lambda~2~-germane (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of both phosphorus and germanium atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) typically involves the reaction of di-tert-butylphosphine with germanium tetrachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)2PH+GeCl4→(C4H9)2PGeCl2+2HCl
Industrial Production Methods
In an industrial setting, the production of Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) may involve large-scale reactions using similar reagents and conditions. The process is optimized to maximize yield and purity while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl or aryl lithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organogermanium compounds.
Wissenschaftliche Forschungsanwendungen
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal centers and facilitate various catalytic processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus and organogermanium compounds.
Wirkmechanismus
The mechanism by which Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) exerts its effects involves its interaction with molecular targets such as metal centers in catalytic systems. The phosphorus and germanium atoms in the compound can coordinate with metals, influencing the reactivity and selectivity of the catalytic processes. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butylchlorophosphine: This compound is similar in structure but lacks the germanium atom. It is used as a ligand in various catalytic reactions.
Tri-tert-butylphosphine: Another related compound, which has three tert-butyl groups attached to the phosphorus atom. It is also used in catalysis and coordination chemistry.
Uniqueness
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) is unique due to the presence of both phosphorus and germanium atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only phosphorus or germanium.
Eigenschaften
CAS-Nummer |
54677-63-3 |
|---|---|
Molekularformel |
C16H38Cl2GeP2 |
Molekulargewicht |
436.0 g/mol |
InChI |
InChI=1S/2C8H19P.Cl2Ge/c2*1-7(2,3)9-8(4,5)6;1-3-2/h2*9H,1-6H3; |
InChI-Schlüssel |
PGGUQOCBLFRAQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.Cl[Ge]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)
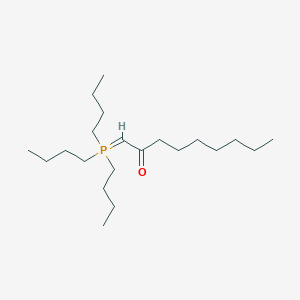

![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)

